molecular formula C13H18ClNO B2768078 8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine CAS No. 2459962-89-9

8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine

Cat. No.: B2768078
CAS No.: 2459962-89-9
M. Wt: 239.74
InChI Key: IZXUXZIWELKWSR-UHFFFAOYSA-N
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Description

. This compound is part of a class of heterocyclic compounds known for their complex structures and diverse biological activities.

Scientific Research Applications

This compound has significant potential in scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its role as a precursor for drug development. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and pathways in various biological systems.

Preparation Methods

The synthesis of 8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine can be achieved through multiple synthetic routes. One method involves starting from 6-methoxy-α-tetralone and involves a single 3-carbon extension and cyclization of the alcohol . Another method starts from 3-(3-methoxyphenyl)propanoic acid and proceeds via a 4-carbon extension and a double cyclization of the diol . These methods highlight the versatility and complexity of the synthetic strategies employed to produce this compound.

Chemical Reactions Analysis

8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the methoxy and hexahydro groups.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine can be compared with other similar compounds, such as 2-Naphthalenemethanol and 9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-2-one . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and hexahydro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-8-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-15-11-5-6-13-12(8-11)9-3-2-4-10(7-9)14-13;/h5-6,8-10,14H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAHYIKMYHZQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3CCCC2C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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